molecular formula C8H6F3IO B12846742 2-Iodo-6-(trifluoromethyl)benzyl alcohol

2-Iodo-6-(trifluoromethyl)benzyl alcohol

Cat. No.: B12846742
M. Wt: 302.03 g/mol
InChI Key: BRKOTFQOCRDEBL-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F3IO It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(trifluoromethyl)benzyl alcohol typically involves the iodination of 6-(trifluoromethyl)benzyl alcohol. One common method is the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzyl alcohol ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-6-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of biochemical pathways and the exertion of specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
  • 2-Bromo-6-(trifluoromethyl)benzyl alcohol
  • 2-Chloro-6-(trifluoromethyl)benzyl alcohol

Uniqueness

2-Iodo-6-(trifluoromethyl)benzyl alcohol is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its fluorine, bromine, and chlorine analogs. The iodine atom can participate in specific reactions and interactions that are not possible with other halogens, making this compound valuable for certain applications .

Properties

Molecular Formula

C8H6F3IO

Molecular Weight

302.03 g/mol

IUPAC Name

[2-iodo-6-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3,13H,4H2

InChI Key

BRKOTFQOCRDEBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CO)C(F)(F)F

Origin of Product

United States

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